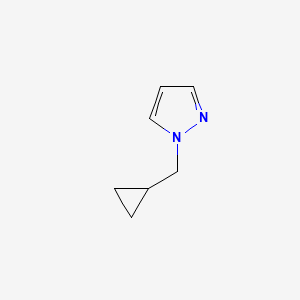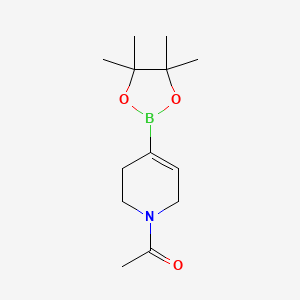
5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid (5-CCFPBA) is an organoboronic acid that is used in various scientific and industrial applications. It is a valuable reagent for the synthesis of organic compounds, and has been used in a variety of fields such as organic synthesis, catalysis, and biochemistry. 5-CCFPBA is a versatile reagent with a wide range of applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
A study by Ronald H. Szumigala et al. (2004) demonstrates the use of a related compound, 2-cyano-6-fluorophenylboronic acid, in the facile synthesis of 2-bromo-3-fluorobenzonitrile, highlighting the compound's utility in halodeboronation reactions which could be extended to derivatives such as 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid for similar synthetic applications (Szumigala, Devine, Gauthier, & Volante, 2004).
Sensor Development
The boronic acid moiety of 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid suggests potential in sensor development, as illustrated by A. Tong et al. (2001), who designed a boronic acid fluorophore/β-cyclodextrin complex sensor for selective sugar recognition in water. This sensor mechanism could potentially be adapted or influenced by the structural features of 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid (Tong, Yamauchi, Hayashita, Zhang, Smith, & Teramae, 2001).
Catalysis
In the realm of catalysis, Roghayeh Sadeghi Erami et al. (2017) discuss the use of fluorophenylboronic acids in Suzuki-Miyaura C-C coupling reactions, a foundational method in organic synthesis for forming biaryl compounds. The effectiveness of fluorophenylboronic acids in these reactions could imply the applicability of 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid in generating novel organic compounds, especially those requiring precise functionalization and structural complexity (Sadeghi Erami, Díaz-García, Prashar, Rodrı́guez-Diéguez, Fajardo, Amirnasr, & Gómez‐Ruiz, 2017).
Eigenschaften
IUPAC Name |
[5-(1-cyanocyclopropyl)-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BFNO2/c12-9-2-1-7(5-8(9)11(14)15)10(6-13)3-4-10/h1-2,5,14-15H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWXKJVCALEGGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2(CC2)C#N)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681522 |
Source


|
| Record name | [5-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid | |
CAS RN |
1256345-50-2 |
Source


|
| Record name | [5-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,4-Diisopropyldibenzo[b,d]furan-3-amine](/img/structure/B578099.png)







